molecular formula C20H26N2O3 B11392145 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-ethoxybenzamide

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-ethoxybenzamide

Cat. No.: B11392145
M. Wt: 342.4 g/mol
InChI Key: SBARQHAMCBNWFQ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-ethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and an ethoxybenzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(dimethylamino)ethanol with 2-methoxybenzaldehyde to form an intermediate, which is then reacted with 4-ethoxybenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Used in organic synthesis and has similar functional groups.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.

    1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): Used in complex synthesis and drug development.

Uniqueness

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-ethoxybenzamide

InChI

InChI=1S/C20H26N2O3/c1-5-25-16-12-10-15(11-13-16)20(23)21-14-18(22(2)3)17-8-6-7-9-19(17)24-4/h6-13,18H,5,14H2,1-4H3,(H,21,23)

InChI Key

SBARQHAMCBNWFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2OC)N(C)C

Origin of Product

United States

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